molecular formula C21H19N5OS B2888139 N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 586987-43-1

N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2888139
CAS No.: 586987-43-1
M. Wt: 389.48
InChI Key: VCSCBQMLQJGSAN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a sulfanylacetamide scaffold. The compound’s core structure includes a pyrazolopyrimidine ring linked via a sulfanyl group to an acetamide moiety substituted with a 4-ethylphenyl group.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-2-15-8-10-16(11-9-15)25-19(27)13-28-21-18-12-24-26(20(18)22-14-23-21)17-6-4-3-5-7-17/h3-12,14H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCBQMLQJGSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves the following steps:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and ultimately inducing apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / ID Molecular Formula Substituents (R-group) Yield (%) Melting Point (°C) Key Features Reference
N-(4-Methoxyphenyl)-2-(4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIId) C₂₃H₂₂ClN₇O 4-Methoxyphenyl, piperazine linker 75 156–158 Higher yield; piperazine enhances solubility
N-(p-Tolyl)-2-(4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIe) C₂₄H₂₅N₇O₂ p-Tolyl, piperazine linker 65 185–188 Methyl group improves lipophilicity
N-(4-Acetamidophenyl)-2-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide C₂₁H₁₈N₆O₂S 4-Acetamidophenyl - - Acetamido group may enhance binding affinity
BF37392 (N-[(4-methylphenyl)methyl]-2-({1-phenylpyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide) C₂₁H₁₉N₅OS 4-Methylbenzyl - - Benzyl substitution alters pharmacokinetics
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide C₂₀H₁₄F₄N₅O₂S 4-Fluorophenyl, 4-CF₃OPh - - Fluorine atoms enhance metabolic stability
Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., methoxy in XIId): Improve solubility but may reduce membrane permeability . Halogenation (e.g., fluorine in ): Boosts metabolic stability and binding affinity via hydrophobic interactions .
  • Linker Variations :

    • Piperazine linkers (XIId, XIIe) introduce conformational flexibility, aiding target engagement .
    • Direct sulfanyl linkages (as in BF37392) may restrict rotational freedom, affecting binding kinetics .
Molecular Dynamics (MD) Studies
  • RMSF Analysis : Piperazine-linked analogs (XIId, XIIe) exhibit lower residue flexibility compared to sulfanyl-linked compounds, suggesting stable protein-ligand interactions .
  • Radius of Gyration (Rg) : Sulfanylacetamide derivatives (e.g., XVI) show compact conformations during 50 ns MD simulations, indicating structural stability .

Spectral Data Comparison

  • 1H NMR : Piperazine-linked compounds (XIId, XIIe) show characteristic peaks at δ 9.83 ppm (NH) and δ 8.62 ppm (pyrimidine CH) .
  • IR Spectroscopy : Sulfanylacetamides exhibit stretches at 1682 cm⁻¹ (C=O) and 3321 cm⁻¹ (N-H) .

Biological Activity

N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been widely studied for various therapeutic applications.

PropertyValue
Molecular Formula C21H19N5OS
Molecular Weight 375.46 g/mol
IUPAC Name This compound
CAS Number 586987-43-1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy. A study highlighted that certain derivatives demonstrated IC50 values as low as 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well .

The mechanism of action of this compound involves:

  • Kinase Inhibition : It may inhibit specific kinases involved in cell signaling pathways that promote cancer cell proliferation.
  • Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to EGFR, thereby blocking its activity and preventing tumor growth .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their anti-inflammatory effects. They can modulate inflammatory pathways and have shown potential in reducing inflammation markers in vitro.

Study on Antiproliferative Activity

A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and tested their antiproliferative activity against various cancer cell lines. Compound 12b was particularly notable, exhibiting IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT116 colorectal cancer cells . The study concluded that structural modifications significantly affect the biological activity of these compounds.

Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of similar compounds on A549 lung carcinoma cells. The results indicated that modifications in substituents could enhance or diminish cytotoxicity, with some compounds showing improved activity compared to established chemotherapeutics .

Comparative Analysis with Similar Compounds

When comparing this compound with other pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameIC50 (µM) against EGFRNotable Activity
N-(4-methylphenyl)-pyrazolo[3,4-d]pyrimidin0.016Strong EGFR inhibition
N-(4-chlorobenzyl)-pyrazolo[3,4-d]pyrimidin0.236Moderate EGFR inhibition
N-(4-ethylphenyl)-2-{...}TBDPotential anticancer and anti-inflammatory

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